LY 302148 - 182564-47-2

LY 302148

Catalog Number: EVT-274047
CAS Number: 182564-47-2
Molecular Formula: C19H23FN4
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY 302148 is a 5-HT1F receptor agonist that inhibits neurogenic dural inflammation in guinea pigs. LY 302148 has potential for migraine therapeutics.
Source and Classification

LY 302148, with the chemical identifier 182564-47-2, is classified as a 5-HT1F receptor agonist. It is part of a broader category of compounds that interact with serotonin receptors, which are critical in various neurological processes. The compound is synthesized for research purposes and is available from various suppliers such as BenchChem and TargetMol .

Synthesis Analysis
  • Reactions involving functional group modifications: These may include oxidation, reduction, and substitution reactions.
  • Use of specific reagents: Commonly employed reagents would depend on the desired modifications to the compound's functional groups.

While specific parameters such as temperature or reaction time are not widely documented, standard organic synthesis practices would apply here.

Molecular Structure Analysis

The molecular structure of LY 302148 can be summarized as follows:

  • Molecular Formula: C19H24FN5
  • Canonical SMILES: CN1C=C(C=N1)CCN2CCC(CC2)C3=CNC4=C3C=C(C=C4)F

This structure indicates a complex arrangement featuring multiple rings and functional groups that contribute to its receptor-binding properties. The presence of a fluorine atom suggests enhanced lipophilicity, which may aid in its biological activity.

Chemical Reactions Analysis

LY 302148 participates in several chemical reactions typical for organic compounds:

  • Oxidation: Involves the loss of electrons and can be facilitated by oxidizing agents.
  • Reduction: This reaction entails the gain of electrons, typically using reducing agents.
  • Substitution: This involves replacing one atom or group within the molecule with another.
Mechanism of Action

LY 302148 acts primarily as an agonist at the 5-HT1F receptor. Upon binding to this receptor:

  • It activates intracellular signaling pathways that modulate neurotransmitter release.
  • This activation inhibits neurogenic dural inflammation, which is implicated in migraine pathophysiology.

The selectivity for the 5-HT1F receptor over other serotonin receptors enhances its therapeutic potential while minimizing side effects associated with broader receptor activation .

Physical and Chemical Properties Analysis

Key physical and chemical properties of LY 302148 include:

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
  • Storage Conditions: Should be stored dry and dark at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term storage.

These properties are crucial for maintaining the compound's stability and efficacy during research applications .

Applications

LY 302148 has several notable scientific applications:

  • Pharmacological Research: It serves as a reference compound in studies involving serotonin receptor agonism.
  • Migraine Therapeutics: Its ability to inhibit neurogenic dural inflammation makes it a candidate for migraine treatment.
  • Biological Studies: Investigated for its effects on neurotransmitter modulation in various animal models.

Introduction to LY 302148 in Migraine Therapeutics Research

Historical Context of 5-HT1F Receptor Agonists in Neurological Disorders

The exploration of 5-HT1F receptors began in earnest in the 1990s when molecular cloning revealed their distinct expression within the human trigeminal ganglion—a key site in migraine pathophysiology. Unlike 5-HT1B and 5-HT1D receptors (targeted by triptans), 5-HT1F receptors demonstrated no vasoconstrictive effects, making them neurologically attractive targets [4] [7]. Early compounds like LY334370 demonstrated the therapeutic principle: activation of 5-HT1F receptors inhibited trigeminal nociception and calcitonin gene-related peptide (CGRP) release in preclinical models [7] [9]. However, these agents faced bioavailability challenges. LY 302148 emerged as a structurally optimized candidate, featuring enhanced lipophilicity for central nervous system (CNS) penetration while retaining >400-fold selectivity for 5-HT1F over 5-HT1B receptors [4] [7]. This pharmacological profile underscored its potential to treat migraine without cardiovascular risks.

Key Milestones in 5-HT1F Agonist Development:

  • 1990s: Identification of 5-HT1F receptor expression in trigeminal ganglia and CNS pain pathways [7].
  • Early 2000s: Proof-of-concept studies with LY334370 showing inhibition of dural plasma protein extravasation (PPE)—a marker of neurogenic inflammation [2] [7].
  • Structural Optimization: Development of LY 302148’s pyridinoyl-piperidine scaffold to enhance BBB penetration and receptor binding kinetics [4] [7].

Table 1: Receptor Binding Affinity (pKi) of LY 302148 vs. Triptans

Compound5-HT1F5-HT1B5-HT1D
LY 3021488.67.37.7
Sumatriptan7.68.08.3
Rizatriptan6.68.08.4
Lower pKi = weaker bindingSource: [4]

LY 302148 as a Paradigm Shift from Vasoconstrictive Antimigraine Agents

LY 302148 epitomized a mechanistic divergence from vasoactive drugs by exclusively targeting neural 5-HT1F receptors. Traditional triptans (e.g., sumatriptan) constrict cranial vessels via 5-HT1B agonism, posing risks for patients with cardiovascular disease [4] [10]. In contrast, LY 302148’s efficacy derives from:

  • Inhibition of CGRP Release: Preclinical data confirmed LY 302148 blocks CGRP release from trigeminal neurons, disrupting pain transmission and neurogenic inflammation without vascular effects [7] [9].
  • Central Sensitization Blockade: By penetrating the BBB, LY 302148 modulates second-order neurons in the trigeminal nucleus caudalis (TNC) and thalamic nuclei, reversing central sensitization linked to cutaneous allodynia [7].
  • Mitochondrial Interactions: Emerging evidence suggests 5-HT1F agonism promotes mitochondrial biogenesis in neurons, potentially addressing metabolic dysregulation in migraine [7].

Table 2: Preclinical Outcomes of LY 302148 in Migraine Models

ModelKey FindingSignificance
Dural Plasma Protein Extravasation (PPE)Dose-dependent inhibition of neurogenic inflammationConfirmed target engagement in trigeminovascular system [7]
Trigeminal Ganglion StimulationBlocked CGRP and glutamate releaseDisrupted pain signal transmission [7] [9]
Central SensitizationReduced c-Fos expression in TNC after nitroglycerinReversed neuronal hyperexcitability [7]

The translational impact of LY 302148 extended beyond its direct pharmacology: it validated the 5-HT1F receptor as a viable target, accelerating the development of lasmiditan (a direct derivative). Its neural selectivity addressed a critical gap in treating migraineurs with vascular comorbidities, redefining therapeutic objectives toward neuronal inhibition rather than vasoconstriction [4] [9] [10].

Properties

CAS Number

182564-47-2

Product Name

LY 302148

IUPAC Name

5-fluoro-3-[1-[2-(1-methylpyrazol-4-yl)ethyl]piperidin-4-yl]-1H-indole

Molecular Formula

C19H23FN4

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C19H23FN4/c1-23-13-14(11-22-23)4-7-24-8-5-15(6-9-24)18-12-21-19-3-2-16(20)10-17(18)19/h2-3,10-13,15,21H,4-9H2,1H3

InChI Key

RFIDURCIAHBFRJ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CCN2CCC(CC2)C3=CNC4=C3C=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

5-fluoro-3-(1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-piperidinyl)-1H-indole
LY 302148
LY 302148, monohydrochloride
LY-302148

Canonical SMILES

CN1C=C(C=N1)CCN2CCC(CC2)C3=CNC4=C3C=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.